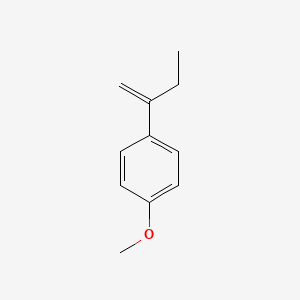

Anisole, p-(1-ethylvinyl)-

CAS No.: 21758-19-0

Cat. No.: VC3895672

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21758-19-0 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 1-but-1-en-2-yl-4-methoxybenzene |

| Standard InChI | InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-8H,2,4H2,1,3H3 |

| Standard InChI Key | MICPMNHQZIPMPP-UHFFFAOYSA-N |

| SMILES | CCC(=C)C1=CC=C(C=C1)OC |

| Canonical SMILES | CCC(=C)C1=CC=C(C=C1)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture and Stereochemistry

Anisole, p-(1-ethylvinyl)- features a methoxy group at the para position of a benzene ring conjugated to a 1-ethylvinyl substituent. The compound’s IUPAC name, 1-(but-1-en-2-yl)-4-methoxybenzene, reflects its branched alkene structure. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 162.23 g/mol | |

| SMILES | C(C(=C)C1=CC=C(C=C1)OC)C | |

| InChIKey | MICPMNHQZIPMPP-UHFFFAOYSA-N | |

| Exact Mass | 162.104465 u |

The ethylvinyl group introduces steric hindrance and electronic effects that influence reactivity. The methoxy group’s electron-donating resonance effect activates the benzene ring toward electrophilic substitution, while the ethylvinyl moiety may participate in conjugate addition reactions .

Infrared Spectroscopy

Vapor-phase IR spectroscopy (Spectrum ID: HfnT5TQa78J) reveals characteristic absorptions at:

-

2920–2850 cm⁻¹: C-H stretching in the ethylvinyl group

-

1600 cm⁻¹: Aromatic C=C vibrations

The spectrum validation score of 0.928 indicates high confidence in peak assignments .

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 162.1 ([M]⁺), with fragmentation patterns dominated by:

-

Loss of ethylene () from the ethylvinyl group (m/z 134)

-

Cleavage of the methoxy group () yielding a phenolic fragment (m/z 94)

Synthesis and Manufacturing

Cyclopropanation-Elimination Strategy

A two-step approach adapted from dibromocyclopropane chemistry :

-

Cyclopropanation: React styrene derivatives with bromoform under phase-transfer conditions (triethylbenzylammonium chloride, 50% NaOH) to form dibromocyclopropane intermediates.

-

Base-Mediated Elimination: Treat intermediates with strong bases (e.g., KOtBu) to induce dehydrohalogenation, forming the ethylvinyl group.

This method achieves moderate yields (40–60%) but requires careful control of reaction temperatures to prevent polymerization .

Process Optimization Challenges

Key challenges in large-scale synthesis include:

-

Isomer Control: Minimizing formation of o-(1-ethylvinyl)anisole requires precise stoichiometric ratios (optimal 1:1.2 substrate:alkylating agent)

-

Purification: Separation from polymeric residues necessitates fractional distillation under reduced pressure (bp 142–145°C at 15 mmHg)

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic conditions for optimal separation :

| Parameter | Specification |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |

| Temperature Program | 60°C (2 min) → 310°C @ 5°C/min |

| Carrier Gas | He, 2 mL/min |

| Retention Time | 17.4–18.3 min |

The compound elutes as a symmetrical peak (tailing factor <1.2) when analyzed in ethanol extracts, showing minimal co-elution with fatty acid esters .

Nuclear Magnetic Resonance (NMR)

While experimental NMR data remains unpublished, predicted shifts (CDCl₃, 400 MHz) include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume